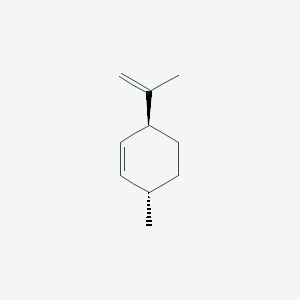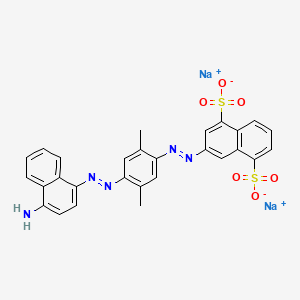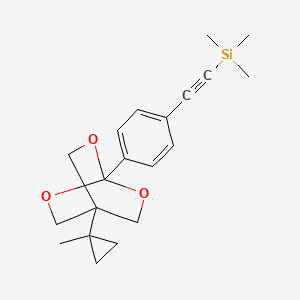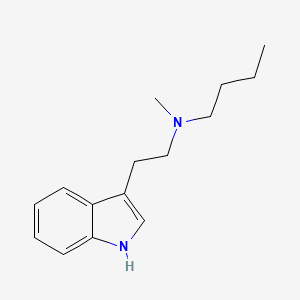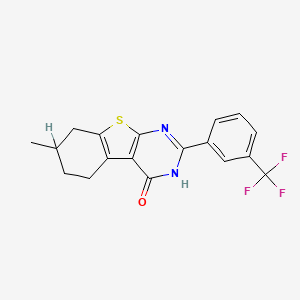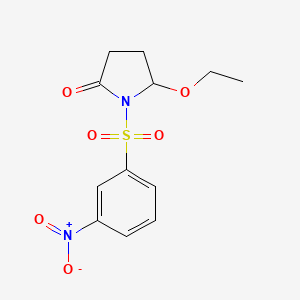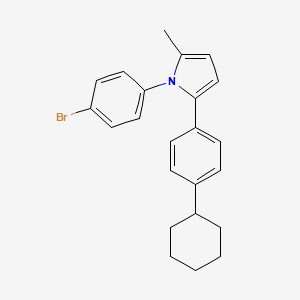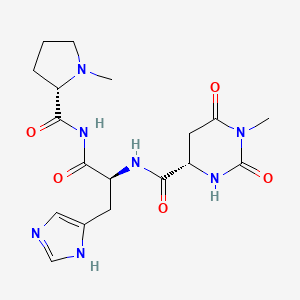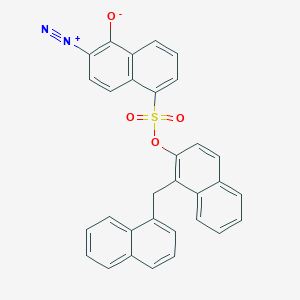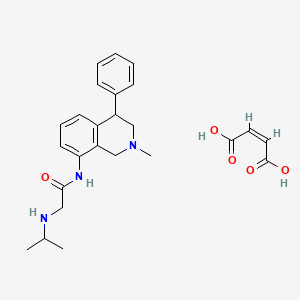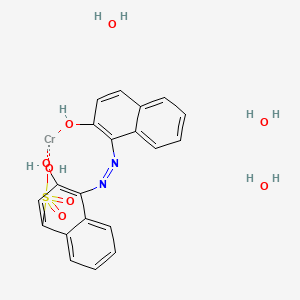
Triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium is a complex compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium typically involves the reaction of chromium salts with azo compounds. The process generally includes the following steps:
Diazotization: The starting material, usually an aromatic amine, is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a naphthol derivative to form the azo compound.
Complexation: The azo compound is then reacted with a chromium salt in the presence of water to form the final complex.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Diazotization: Using industrial reactors to handle large volumes of reactants.
Efficient Coupling: Ensuring complete reaction of the diazonium salt with the naphthol derivative.
Chromium Complexation: Using controlled conditions to form the chromium complex efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color and chemical properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes, pigments, and inks.
Mécanisme D'action
The mechanism of action of Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium involves its interaction with various molecular targets. The azo group can undergo electron transfer reactions, while the chromium center can coordinate with different ligands, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]cobalt
- Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]nickel
Uniqueness
Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium is unique due to its specific coordination with chromium, which imparts distinct chemical and physical properties compared to its cobalt and nickel analogs. The chromium complex is known for its superior stability and intense coloration, making it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
83803-63-8 |
|---|---|
Formule moléculaire |
C20H20CrN2O8S |
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid;trihydrate |
InChI |
InChI=1S/C20H14N2O5S.Cr.3H2O/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;;/h1-11,23-24H,(H,25,26,27);;3*1H2 |
Clé InChI |
IFGSKNZGNSTXIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.O.O.O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




